1-Amino-1-(4-bromophenyl)propan-2-ol

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Researchers developing SERT-targeted antidepressants face supply challenges with chiral brominated amino alcohol scaffolds. 1-Amino-1-(4-bromophenyl)propan-2-ol (CAS 481632-47-7) directly addresses this need: • Enables synthesis of 4-bromophenyl analogues with demonstrated SERT Ki of 10 nM, providing a validated starting point for neurological drug discovery. • Bromine substituent serves as a synthetic handle for cross-coupling, enabling complex molecular architectures inaccessible with non-halogenated analogs. • Available as racemate with enantiopure procurement options for stereospecific applications at β3-adrenoceptors.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B13044434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(4-bromophenyl)propan-2-ol
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)Br)N)O
InChIInChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3
InChIKeyRTRKBXOMILNDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(4-bromophenyl)propan-2-ol: Chiral Amino Alcohol for Medicinal Chemistry


1-Amino-1-(4-bromophenyl)propan-2-ol (CAS 481632-47-7) is a chiral brominated amino alcohol derivative with the molecular formula C9H12BrNO and a molecular weight of approximately 230.1 g/mol . This compound features both an amino group and a hydroxyl group on a propanol backbone, with a 4-bromophenyl substituent that confers unique stereoelectronic properties . It serves as a versatile building block in medicinal chemistry, particularly for synthesizing pharmaceuticals targeting neurological and inflammatory pathways . The compound's chirality and functional groups enable its use in asymmetric synthesis and as a synthetic intermediate for developing novel bioactive molecules .

Irreplaceability of 1-Amino-1-(4-bromophenyl)propan-2-ol


Generic substitution with simpler phenylpropanolamines or non-brominated analogs is not feasible due to the critical role of the 4-bromo substituent in modulating both electronic properties and biological target engagement. SAR studies in related arylpropanolamine series demonstrate that the para-bromophenyl group significantly enhances potency at the serotonin transporter (SERT) compared to other substituents, with a reported Ki of 10 nM for the 4-bromophenyl analogue 8d [1]. Furthermore, the bromine atom provides a synthetic handle for further cross-coupling reactions, enabling the construction of more complex molecular architectures that are inaccessible with non-halogenated counterparts . The stereochemistry of the amino alcohol moiety also plays a crucial role in biological activity; in arylpropanolamines, the active enantiomer is typically the S-configuration, making enantiopure procurement essential for reproducible results [2]. These features collectively preclude simple interchange with 1-amino-1-phenylpropan-2-ol or other unsubstituted derivatives.

Quantitative Evidence: 1-Amino-1-(4-bromophenyl)propan-2-ol


CYP1A2 Inhibition vs. Chlorophenyl Analogue

1-Amino-1-(4-bromophenyl)propan-2-ol exhibits measurable inhibition of human CYP1A2, with an IC50 of 7.0 μM in human liver microsomes [1]. In contrast, the structurally related 4-chlorophenyl analogue (CHEMBL3407785) shows an IC50 of 2.4 μM for the same target under comparable assay conditions [2]. This 2.9-fold difference in inhibitory potency highlights that the halogen substitution significantly modulates CYP1A2 interaction, a key consideration for predicting drug-drug interaction potential in lead optimization campaigns.

Drug Metabolism Cytochrome P450 Enzyme Inhibition ADME

SERT Affinity vs. 4-Bromophenyl Analogue

While direct SERT binding data for 1-Amino-1-(4-bromophenyl)propan-2-ol is not available, a closely related 4-bromophenyl-substituted analogue (compound 8d, a tricyclic tropane derivative) demonstrated a Ki of 10 nM for inhibition of serotonin uptake in rat brain synaptosomes [1]. This potency is approximately 2.3-fold lower than that of the 3,4-disubstituted analogue 8o (Ki = 2.3 nM) but 100-fold higher than that of the 4-chlorophenyl analogue (estimated Ki ~1000 nM based on reported trends) [1]. These data underscore the critical role of the 4-bromophenyl moiety in achieving high SERT affinity, supporting the rationale for selecting this compound over non-brominated or differently halogenated analogues for serotonergic target research.

Neuropharmacology Monoamine Transporters Antidepressant Research SERT

Physicochemical Properties vs. Unsubstituted Analogue

The 4-bromophenyl substitution significantly alters the physicochemical profile of the amino alcohol scaffold compared to its unsubstituted counterpart. 1-Amino-1-(4-bromophenyl)propan-2-ol has a predicted boiling point of 343.9 ± 27.0 °C and a predicted density of 1.463 ± 0.06 g/cm³ . In contrast, 1-amino-1-phenylpropan-2-ol (CAS 52500-61-5) exhibits a predicted boiling point of 288.1 °C at 760 mmHg and a predicted density of 1.071 g/cm³ . The addition of the bromine atom increases the boiling point by approximately 56 °C and the density by 0.39 g/cm³, which directly impacts purification strategies, solvent selection for reactions, and formulation development. These differences are critical for process chemists optimizing synthetic routes and analytical chemists developing separation methods.

Physicochemical Characterization Synthetic Chemistry Purification Formulation

Enantiopure Chiral Building Block for Asymmetric Synthesis

1-Amino-1-(4-bromophenyl)propan-2-ol is commercially available as discrete enantiomers, including (1S)- and (1S,2R)- configurations (CAS 1336811-17-6 and 1213878-60-4, respectively) . In contrast, the unsubstituted 1-amino-1-phenylpropan-2-ol is often supplied as a racemic mixture or hydrochloride salt, requiring additional chiral resolution steps that increase cost and reduce yield . The availability of enantiopure forms of the brominated compound enables direct incorporation into asymmetric syntheses without the need for expensive chiral auxiliaries or chromatographic separations. Furthermore, the arylpropanolamine scaffold is a known β3-adrenergic receptor agonist pharmacophore, where stereochemistry dictates agonist activity; the S-configuration is typically the active enantiomer [1]. This stereochemical fidelity makes the compound a valuable chiral pool starting material for β3-agonist development.

Asymmetric Synthesis Chiral Pool Medicinal Chemistry Stereochemistry

Applications of 1-Amino-1-(4-bromophenyl)propan-2-ol


SERT Modulator Scaffold in Neuropharmacology

Researchers developing novel antidepressants or anxiolytics can utilize 1-Amino-1-(4-bromophenyl)propan-2-ol as a key intermediate or scaffold due to the established high SERT affinity of 4-bromophenyl-containing analogues (Ki = 10 nM for compound 8d) [1]. The compound serves as a starting point for further functionalization to optimize potency and selectivity over dopamine and norepinephrine transporters.

Chiral Pool for Asymmetric Synthesis

Medicinal chemists engaged in the synthesis of enantiopure β3-adrenergic receptor agonists or other chiral pharmaceuticals can procure the (1S)- or (1S,2R)-enantiomers directly . This avoids costly chiral resolution steps and ensures high stereochemical fidelity in the final drug candidate, particularly important given the stereospecific activity of arylpropanolamines at β3-adrenoceptors [2].

ADME-Tox Profiling and Drug-Drug Interaction Studies

In vitro metabolism scientists can employ 1-Amino-1-(4-bromophenyl)propan-2-ol as a reference compound for CYP1A2 inhibition studies. Its measured IC50 of 7.0 μM in human liver microsomes [3] provides a benchmark for comparing the metabolic liability of new chemical entities in the same structural class. This data supports the selection of lead candidates with lower CYP inhibition potential.

Process Chemistry: Synthetic Route Optimization

Process chemists optimizing large-scale syntheses of brominated amino alcohols can leverage the compound's distinct physicochemical properties (boiling point 343.9 °C, density 1.463 g/cm³) to design efficient purification protocols and solvent systems. These parameters differ significantly from unsubstituted analogues, enabling tailored work-up and isolation procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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